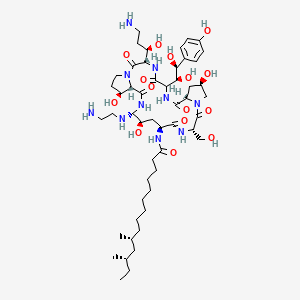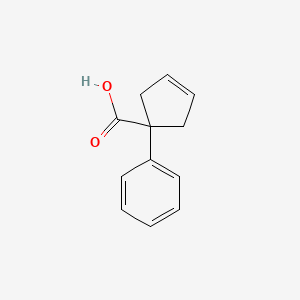
N-Phenyl-m-chloromandelamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide is an organic compound with a molecular formula of C14H12ClNO2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide typically involves the reaction of 3-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-oxo-N-phenylacetamide.
Reduction: Formation of 2-(3-chlorophenyl)-2-amino-N-phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)-2-hydroxy-N-phenylacetamide
- 2-(4-Chlorophenyl)-2-hydroxy-N-phenylacetamide
- 2-(3-Bromophenyl)-2-hydroxy-N-phenylacetamide
Uniqueness
2-(3-Chlorophenyl)-2-hydroxy-N-phenylacetamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
属性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-2-hydroxy-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-4-5-10(9-11)13(17)14(18)16-12-7-2-1-3-8-12/h1-9,13,17H,(H,16,18) |
InChI 键 |
YRCRXIXWQNRGCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C(C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)


![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)





![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)




